![molecular formula C16H27ClN2O3 B13224365 tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13224365.png)
tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group, a chlorobutanoyl group, and a pyrrole ring system
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps, typically starting with the preparation of the pyrrole ring system. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride
Analyse Chemischer Reaktionen
tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobutanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorobutanoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrole ring system may also participate in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate include:
- meso-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- tert-Butyl 3,4,5,6-Tetrahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate
- tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the chlorobutanoyl group in this compound makes it unique and potentially more reactive in certain chemical and biological contexts.
Eigenschaften
Molekularformel |
C16H27ClN2O3 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
tert-butyl 2-(4-chlorobutanoyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H27ClN2O3/c1-15(2,3)22-14(21)19-9-12-8-18(10-16(12,4)11-19)13(20)6-5-7-17/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
BWKZXEALLFAIII-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224282.png)
![8-(4-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13224283.png)
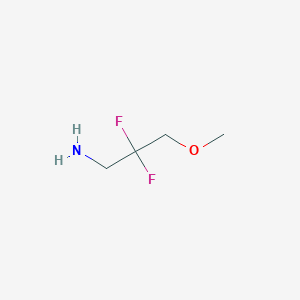
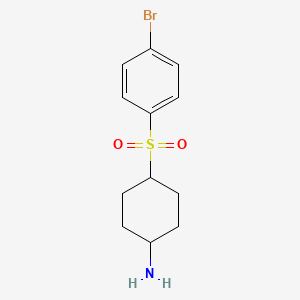
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine](/img/structure/B13224294.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13224308.png)
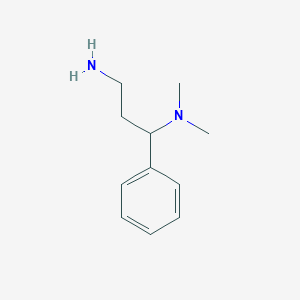
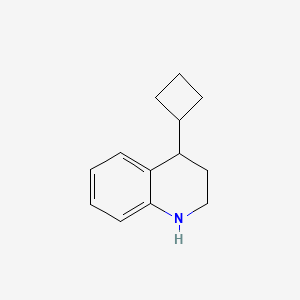
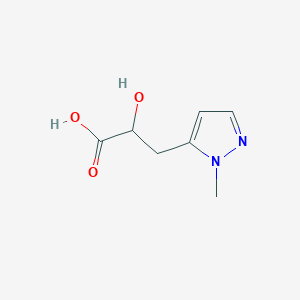
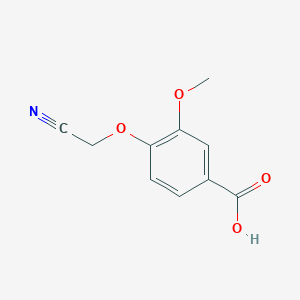
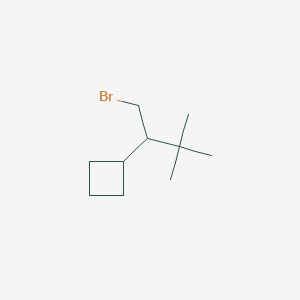


![11-Methyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13224378.png)
